![molecular formula C17H21N3O3S B2995599 (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320458-58-8](/img/structure/B2995599.png)
(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to a novel class of azabicyclic compounds that have garnered attention due to their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the degradation of endogenous palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic properties.
The primary biological activity of this compound revolves around its ability to inhibit NAAA. By inhibiting this enzyme, the compound helps preserve PEA levels, thus enhancing its therapeutic effects at sites of inflammation. The mechanism is characterized as non-covalent, which is advantageous for maintaining selectivity and reducing potential off-target effects .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound has been explored through various structure-activity relationship studies. Modifications to the pyrazole and azabicyclo structures have shown significant impacts on inhibitory potency against NAAA.
Key Findings:
- Inhibitory Potency : The compound exhibits low nanomolar inhibitory activity (IC50 = 0.042 μM) against human NAAA, indicating high potency .
- Selectivity : It demonstrates selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, with only modest inhibition observed at higher concentrations (25% and 34% inhibition at 30 μM, respectively) .
Data Tables
Compound | Structure | IC50 (μM) | Selectivity |
---|---|---|---|
ARN19689 | Structure | 0.042 | High |
ARN16186 | Structure | 0.64 | Moderate |
ARN50 | Structure | 0.33 | High |
Note: Structures are illustrative; actual structures should be derived from chemical databases.
Study 1: In Vivo Pharmacological Effects
In a preclinical study evaluating the anti-inflammatory effects of the compound in animal models, significant reductions in inflammatory markers were observed after administration of this compound compared to control groups. The study highlighted its potential for treating chronic pain conditions through modulation of endocannabinoid signaling pathways.
Study 2: Safety Profile Assessment
A safety assessment conducted on various dosages indicated no significant adverse effects in the tested animal models, suggesting a favorable safety profile for further clinical development.
Propriétés
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-5-7-17(8-6-16)24(21,22)20-13-3-4-14(20)12-15(11-13)19-10-2-9-18-19/h2,5-10,13-15H,3-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDLOYSKBFTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.